molecular formula C14H19N3 B5902462 2-(cyclohexylamino)-4,6-dimethylnicotinonitrile

2-(cyclohexylamino)-4,6-dimethylnicotinonitrile

Cat. No.: B5902462
M. Wt: 229.32 g/mol
InChI Key: OGCGPMSVOUVTIJ-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a cyclohexylamino group attached to the nicotinonitrile core, along with two methyl groups at the 4 and 6 positions

Safety and Hazards

The safety data sheet for a similar compound, CHES, suggests avoiding dust formation, breathing vapors, mist, or gas, and using personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-4,6-dimethylnicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylnicotinonitrile.

    Cyclohexylamine Addition: Cyclohexylamine is then introduced to the reaction mixture, where it reacts with 4,6-dimethylnicotinonitrile under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(cyclohexylamino)-4,6-dimethylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: The compound is utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexylamino group, used in various industrial applications.

    4,6-Dimethylnicotinonitrile: The precursor in the synthesis of 2-(cyclohexylamino)-4,6-dimethylnicotinonitrile.

    Nicotinonitrile Derivatives: Other derivatives with different substituents on the nicotinonitrile core.

Uniqueness

This compound is unique due to the combination of the cyclohexylamino group and the specific positioning of the methyl groups on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-8-11(2)16-14(13(10)9-15)17-12-6-4-3-5-7-12/h8,12H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGPMSVOUVTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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